molecular formula C13H16N4S B2429780 methyl N-cyano-4-phenyltetrahydro-1(2H)-pyrazinecarbimidothioate CAS No. 86123-51-5

methyl N-cyano-4-phenyltetrahydro-1(2H)-pyrazinecarbimidothioate

Cat. No.: B2429780
CAS No.: 86123-51-5
M. Wt: 260.36
InChI Key: XPSXOJWALOITLV-FYWRMAATSA-N
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Description

Methyl N-cyano-4-phenyltetrahydro-1(2H)-pyrazinecarbimidothioate is a complex organic compound that belongs to the class of pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-cyano-4-phenyltetrahydro-1(2H)-pyrazinecarbimidothioate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a phenyl-substituted amine with a cyano-containing compound, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N-cyano-4-phenyltetrahydro-1(2H)-pyrazinecarbimidothioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or other reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives might exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It might be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl N-cyano-4-phenyltetrahydro-1(2H)-pyrazinecarbimidothioate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl N-cyano-4-phenyltetrahydro-1(2H)-pyrazinecarbimidothioate include other pyrazine derivatives with different substituents. Examples might include:

  • Methyl N-cyano-4-methylpyrazinecarbimidothioate
  • Methyl N-cyano-4-ethylpyrazinecarbimidothioate

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and potential applications. The presence of the phenyl group, for instance, might enhance its stability or reactivity compared to other pyrazine derivatives.

Properties

IUPAC Name

methyl N-cyano-4-phenylpiperazine-1-carboximidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4S/c1-18-13(15-11-14)17-9-7-16(8-10-17)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSXOJWALOITLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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